2,3',4,5-Tetrabromodiphenyl ether
Description
2,3',4,5-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
1,2,4-tribromo-5-(3-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGWSONVLGXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879888 | |
Record name | BDE-67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-37-1 | |
Record name | 2,3',4,5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J226H441K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?
A: 2,3',4,5'-Tetrabromodiphenyl ether can originate from both natural and anthropogenic sources. While some marine organisms naturally produce this compound , it is also found as a metabolite of anthropogenic PBDEs. These anthropogenic PBDEs were widely used as flame retardants and have leached into the environment.
Q2: How do aquatic plants contribute to the presence of 2,3',4,5'-tetrabromodiphenyl ether and related compounds in the environment?
A: Research indicates that various aquatic plant species, including green, brown, and red algae, can produce and accumulate significant levels of 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-OH-BDE68) and its methoxylated counterpart, 2'-methoxy-2,3',4,5'-tetrabromodiphenyl ether (2'-MeO-BDE68) . These compounds can then enter the food web as organisms consume these plants, potentially leading to biomagnification at higher trophic levels.
Q3: Can 2'-OH-BDE68 be broken down by sunlight? What are the implications of this degradation?
A: Yes, 2'-OH-BDE68 can undergo both direct photolysis and photooxidation when exposed to sunlight . Interestingly, direct photolysis can lead to the formation of 1,3,8-tribromodibenzo-p-dioxin, a concerning compound. Both direct and indirect photodegradation pathways can generate dihydroxylated polybromodiphenyl ethers, with 2',5'-HO-2,3',4-tribromodiphenyl ether being a major product. These degradation processes highlight the complexity of environmental transformations of these compounds and the potential for the formation of more toxic byproducts.
Q4: Do natural and anthropogenic PBDEs exhibit different accumulation patterns in marine organisms?
A: Research on tiger sharks suggests that natural halogenated bipyrroles (HBPs) accumulate in the liver in a size (age)-dependent manner . Interestingly, methoxylated tetrabromodiphenyl ethers (MeO-tetraBDEs) show species-specific biomagnification potentials. These findings highlight the differences in accumulation and biomagnification potential between various PBDEs and related compounds in marine organisms.
Q5: What novel dimethoxylated polybrominated biphenyl has been identified in marine mammals, and what is its significance?
A: Scientists have identified 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl (2,2'-diMeO-BB80) in marine mammals like Striped dolphins, Bottlenose dolphins, Minke whales, and Baird's beaked whales . This compound is structurally similar to the naturally occurring 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (2,2'-diOH-BB80), suggesting a natural origin for 2,2'-diMeO-BB80 as well. The discovery of this novel compound emphasizes the need for further research to fully understand the diversity and potential impacts of naturally produced brominated compounds in marine ecosystems.
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